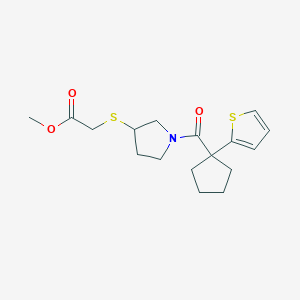

Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate is a heterocyclic organic compound featuring a thiophene ring fused to a cyclopentane moiety, which is further functionalized with a pyrrolidine-thioacetate ester group. The thiophene moiety contributes aromaticity and electron-rich properties, while the cyclopentane and pyrrolidine rings introduce conformational rigidity and stereochemical diversity. The methyl ester group enhances solubility and serves as a common pro-drug motif.

Properties

IUPAC Name |

methyl 2-[1-(1-thiophen-2-ylcyclopentanecarbonyl)pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3S2/c1-21-15(19)12-23-13-6-9-18(11-13)16(20)17(7-2-3-8-17)14-5-4-10-22-14/h4-5,10,13H,2-3,6-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXZBKKZLFUTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)C2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactionsThe final step involves the esterification of the resulting compound with methyl acetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Carboxylic acids.

Scientific Research Applications

Research indicates that compounds similar to methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate exhibit a variety of biological activities:

Anticancer Activity

Compounds containing thiophene and pyrrolidine structures have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of thiophene have shown promising results against various cancer cell lines, including breast and lung cancers. A study demonstrated that thiophene derivatives effectively inhibited the growth of HepG2 (human liver cancer) and A549 (human lung cancer) cell lines with significant potency measured by IC50 values.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Thiophene derivatives have been documented to possess antimicrobial effects against a range of pathogens, indicating their applicability in treating infections.

Enzyme Inhibition

This compound may act as an inhibitor of key enzymes involved in cancer progression and inflammatory processes. For example, certain thiophene-containing compounds inhibit mPGES-1, an enzyme associated with prostaglandin E2 synthesis, which plays a role in inflammation.

Case Study 1: Anticancer Potential

A recent study investigated the anticancer properties of a series of thiophene derivatives similar to this compound. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines, highlighting their potential as candidates for further development into anticancer agents.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that these compounds could be developed into new antimicrobial agents due to their effectiveness against resistant strains.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic amino acids in proteins, while the cyclopentane and pyrrolidine rings can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analog: Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Key Differences :

- Heterocyclic Core : The target compound incorporates a thiophene ring, whereas the analog in features a pyrimidine ring (a nitrogen-containing heterocycle) . Thiophene’s aromaticity may enhance π-π stacking interactions in biological systems, while pyrimidine’s nitrogen atoms could facilitate hydrogen bonding.

- Substituents : The cyclopentanecarbonyl-pyrrolidine group in the target compound contrasts with the thietan-3-yloxy (3-membered sulfur ring) substituent in the analog. Thietane’s ring strain may increase reactivity compared to the more stable cyclopentane .

- Ester Chain : The target compound uses a methyl ester , while the analog employs an ethyl ester . Methyl esters generally exhibit higher volatility and faster hydrolysis rates than ethyl esters, influencing pharmacokinetics.

Structural Analog: tert-Butyl((1R,3S)-3-(Isopropyl)-3-[[4-Phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate

Key Differences :

- Core Structure : The target compound’s thiophene-cyclopentane system is replaced with a trifluoromethyl-phenyl-dihydropyridine moiety in this analog, which introduces fluorophilic and lipophilic properties .

- Functional Groups : The analog features a tert-butyl carbamate group, offering steric protection for amines, whereas the target compound’s methyl ester prioritizes hydrolytic activation.

Structural Features and Implications

Research Findings and Hypotheses

- Bioactivity : The thiophene moiety in the target compound may enhance binding to sulfur-dependent enzymes (e.g., cysteine proteases) compared to pyrimidine-based analogs.

- ADMET Profile : The methyl ester could confer faster metabolic clearance than the ethyl ester in , while the tert-butyl carbamate in ’s analog suggests prolonged half-life due to steric hindrance .

- Crystallography : Structural determination of the target compound may leverage SHELX programs for refinement, as these tools are widely used for small-molecule crystallography .

Biological Activity

Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has a complex structure characterized by the presence of a thiophene ring, a cyclopentane moiety, and a pyrrolidine unit. The molecular formula is , with a molecular weight of approximately 368.5 g/mol. The synthesis of this compound typically involves multi-step reactions, often starting from simpler thiophene derivatives and utilizing various coupling reactions to build the desired structure .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For example, derivatives containing thiophene rings have shown significant cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. In vitro assays have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis .

Neuroprotective Effects

Research has also suggested that certain thiophene derivatives exhibit neuroprotective properties . They may protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases. The mechanism of action often involves modulation of signaling pathways related to cell survival and apoptosis .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell metabolism.

- Modulation of Receptor Activity : Some studies indicate that these compounds may interact with cannabinoid receptors, suggesting potential applications in treating cannabinoid receptor-mediated diseases .

- Oxidative Stress Reduction : By scavenging free radicals, these compounds may reduce oxidative stress in cells, contributing to their protective effects .

Data Table: Biological Activities of Thiophene Derivatives

Case Study 1: Anticancer Activity

A recent study synthesized several thiophene derivatives and tested their anticancer activity against HCT116 colon cancer cells. The study found that one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer activity .

Case Study 2: Neuroprotection

In another investigation, a series of thiophene compounds were evaluated for their neuroprotective effects in a model of oxidative stress-induced neuronal damage. The results demonstrated that certain derivatives significantly reduced cell death and increased cell viability compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for Methyl 2-((1-(1-(thiophen-2-yl)cyclopentanecarbonyl)pyrrolidin-3-yl)thio)acetate, and how can intermediates be optimized for yield?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclopentanecarbonylation of thiophen-2-yl derivatives and thioether formation. Key intermediates like 1-(thiophen-2-yl)cyclopentanecarbonyl chloride require strict anhydrous conditions to avoid hydrolysis. Yield optimization can be achieved using sodium acetate in ethanol for coupling reactions (as demonstrated in analogous thioacetamide syntheses) . Chromatographic data (e.g., Rf values and retention times from USP30 standards) should guide purity assessment .

Q. How can structural characterization of this compound be performed to resolve ambiguities in stereochemistry or functional group orientation?

- Methodological Answer : Employ a combination of 2D NMR (COSY, HSQC, and NOESY) to assign stereocenters in the pyrrolidine and cyclopentane rings. IR spectroscopy can confirm the carbonyl (C=O) and thioester (C-S) groups. High-resolution mass spectrometry (HRMS) is critical for verifying molecular formula, especially given the compound’s complexity (C18H25NO3S2 as a base formula) .

Advanced Research Questions

Q. What experimental designs are recommended to study the compound’s reactivity under varying pH and temperature conditions, particularly for thioester bond stability?

- Methodological Answer : Design kinetic studies using HPLC or LC-MS to monitor thioester hydrolysis rates. Buffer systems (pH 2–10) and temperatures (25–60°C) should be tested. For example, USP30 data on related thiophene derivatives show pH-dependent degradation patterns (e.g., 0.2% impurity thresholds under acidic conditions) . Include control experiments with stabilizers like antioxidants (e.g., BHT) to assess oxidative degradation pathways.

Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be reconciled in pharmacological studies?

- Methodological Answer : Use orthogonal assays to distinguish target-specific effects from nonspecific cytotoxicity. For instance:

- Enzyme inhibition : Measure IC50 values against purified targets (e.g., proteases or kinases) using fluorogenic substrates.

- Cytotoxicity : Perform MTT assays on cell lines with parallel controls for membrane integrity (LDH release).

Cross-reference with structural analogs (e.g., Tiagabine-related compounds) to identify structure-activity relationships (SARs) that explain discrepancies .

Q. What computational strategies are effective for predicting the compound’s binding modes to biological targets, given its conformational flexibility?

- Methodological Answer : Combine molecular dynamics (MD) simulations with docking studies (e.g., AutoDock Vina or Schrödinger Suite). Focus on the pyrrolidine-thioacetate moiety’s torsional angles and the thiophene ring’s π-π stacking potential. Validate predictions using mutagenesis data or X-ray crystallography of homologs (e.g., cyclopentanecarbonyl-pyrrolidine derivatives) .

Data Analysis & Interpretation

Q. How should researchers address inconsistencies in chromatographic purity data between batches?

- Methodological Answer : Implement a root-cause analysis (RCA) framework:

- Step 1 : Compare HPLC/GC-MS profiles to identify variable impurities (e.g., bis(3-methyl-2-thienyl)methanone at Rf 1.98) .

- Step 2 : Audit synthetic steps (e.g., reaction time, catalyst loading) using design-of-experiments (DoE) to isolate critical factors.

- Step 3 : Apply process analytical technology (PAT) for real-time monitoring, as recommended in CRDC 2020’s RDF2050108 subclass .

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/ED50 values. For heteroscedastic data, apply weighted least squares or robust regression. Include confidence intervals and pairwise comparisons (e.g., ANOVA with Tukey’s post hoc test) to validate significance thresholds. Reference methodologies from CHEM 4206’s advanced research coursework for rigor .

Cross-Disciplinary Considerations

Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems, adhering to EPACT guidelines?

- Methodological Answer : Follow DOE Atmospheric Chemistry Program protocols for air-surface exchange and precipitation scavenging studies . Use radiolabeled analogs (e.g., ¹⁴C-labeled thioacetate) to track hydrolysis and biodegradation pathways in simulated freshwater/sediment systems.

Q. What traditional vs. computational geographical methods are applicable for studying regional dispersion of this compound in ecological research?

- Methodological Answer : Integrate field sampling (e.g., soil/water analysis via LC-MS/MS) with GIS-based modeling to map contamination hotspots. CRDC’s RDF2050107 subclass emphasizes particle technology for environmental sampling , while quadripolar methodological models ensure theoretical and technical rigor in data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.